

# An In-depth Technical Guide to 6-Fluoro-3-iodochromone

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## Compound of Interest

Compound Name: 6-Fluoro-3-iodochromone

Cat. No.: B1365188

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## Introduction

**6-Fluoro-3-iodochromone**, identified by the CAS Number 454689-23-7, is a halogenated heterocyclic compound belonging to the chromone family.<sup>[1]</sup> The chromone scaffold is a well-established pharmacophore found in numerous natural and synthetic molecules exhibiting a wide array of biological activities, including anti-tumor, anti-inflammatory, and anti-fungal properties.<sup>[2][3]</sup> The strategic incorporation of fluorine and iodine atoms onto the chromone core significantly modulates the molecule's physicochemical and biological properties. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.<sup>[4]</sup> Similarly, the introduction of iodine can lead to unique biological activities and provides a reactive handle for further synthetic modifications. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of **6-Fluoro-3-iodochromone**, with a focus on its relevance in chemical synthesis and drug discovery.

## Core Properties and Identification

A clear understanding of the fundamental properties of **6-Fluoro-3-iodochromone** is essential for its handling, characterization, and application in a research setting.

Property	Value	Source
CAS Number	454689-23-7	[1]
Molecular Formula	C <sub>9</sub> H <sub>4</sub> FO <sub>2</sub>	[1]
Molecular Weight	290.03 g/mol	[1]
Appearance	Light yellow solid	[2]
Melting Point	123-126 °C	[2]
Synonyms	6-Fluoro-3-iodo-4H-benzopyran-4-one, 6-Fluoro-3-iodo-4H-chromen-4-one	[1]

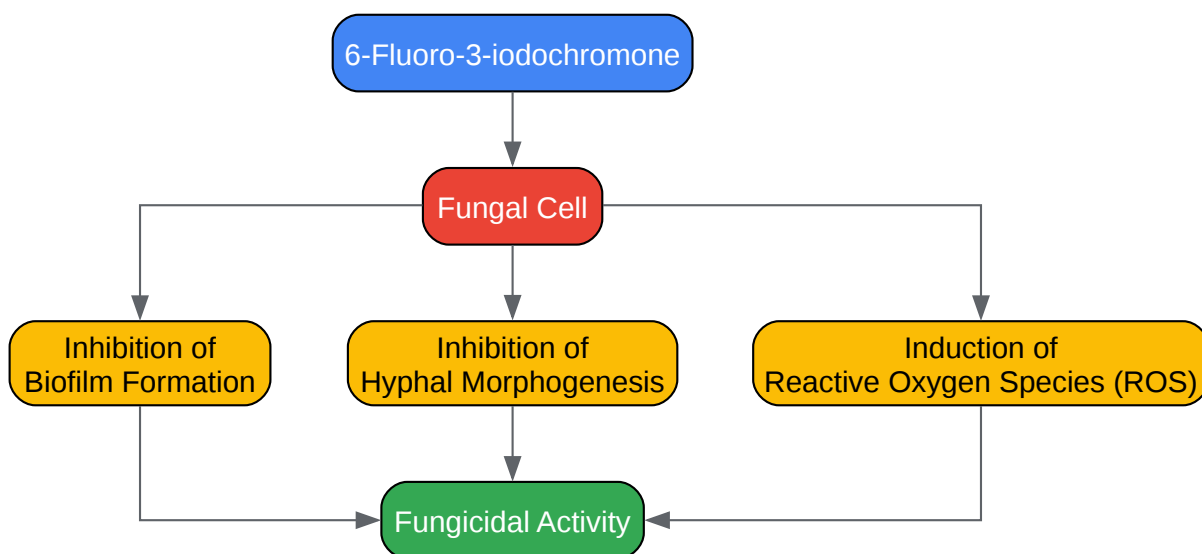
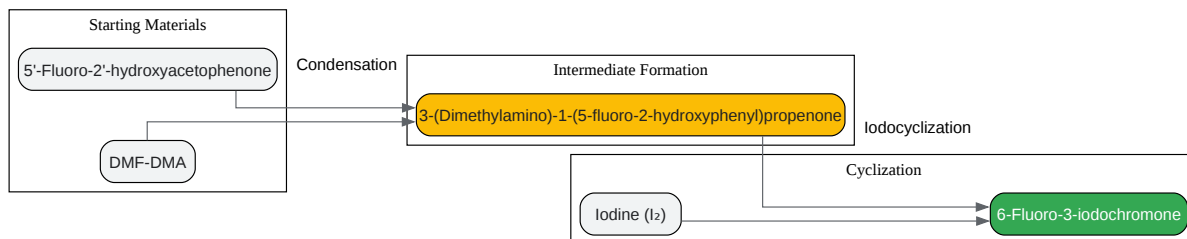
## Synthesis and Mechanism

The synthesis of **6-Fluoro-3-iodochromone** is a multi-step process that begins with a substituted 2-hydroxyacetophenone. The general synthetic strategy involves the formation of an enaminone intermediate, followed by an iodine-mediated cyclization.[2]

## Synthetic Pathway

The synthesis can be conceptualized in two primary stages:

- Formation of the Enaminone Intermediate:** The process starts with the reaction of 5'-fluoro-2'-hydroxyacetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction forms the intermediate, 3-(dimethylamino)-1-(5-fluoro-2-hydroxyphenyl)propenone. This step involves the condensation of the acetophenone with DMF-DMA, which serves as both a reactant and a dehydrating agent.
- Iodocyclization:** The crude enaminone intermediate is then treated with molecular iodine in a suitable solvent like chloroform. This step proceeds via an electrophilic cyclization mechanism, where iodine acts as the electrophile, leading to the formation of the 3-iodochromone ring system.



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